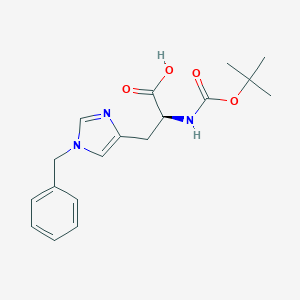

Boc-His(Bzl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-His(Bzl)-OH is a derivative of the amino acid histidine. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a benzyl group, makes it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Bzl)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the imidazole ring with a benzyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated synthesizers and reactors helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-His(Bzl)-OH undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The benzyl group can be removed through hydrogenation.

Substitution: The Boc and benzyl protecting groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic or basic conditions to remove the Boc group, and catalytic hydrogenation for the benzyl group.

Major Products Formed

Oxidation: Oxidized histidine derivatives.

Reduction: Deprotected histidine.

Substitution: Histidine with different protecting groups or functional modifications.

Wissenschaftliche Forschungsanwendungen

Boc-His(Bzl)-OH has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Boc-His(Bzl)-OH is primarily related to its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications. The benzyl group protects the imidazole ring, which can be selectively deprotected under mild conditions. These protecting groups facilitate the synthesis of complex peptides and proteins by preventing side reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- L-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester

- L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(triphenylmethyl)-, 2,5-dioxo-1-pyrrolidinyl ester

Uniqueness

Boc-His(Bzl)-OH is unique due to its specific protecting groups, which offer a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .

Biologische Aktivität

Boc-His(Bzl)-OH, a derivative of histidine, is a compound of significant interest in medicinal chemistry and peptide synthesis. The protective Boc (tert-butyloxycarbonyl) group enhances the stability and solubility of the histidine residue, while the benzyl (Bzl) group contributes to the hydrophobic character of the peptide. This combination allows for diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

Synthesis

The synthesis involves several key steps:

- Protection of Histidine : The amino group of histidine is protected using di-tert-butyl dicarbonate (Boc2O).

- Benzylation : The N-1 position of the histidine is then benzylated using benzyl bromide.

- Purification : The final product is purified using chromatography techniques.

Table 1: Summary of Synthesis Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate | Protects amino group |

| Benzylation | Benzyl bromide | Introduces hydrophobic character |

| Purification | Silica gel chromatography | Isolates pure compound |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In particular, its derivatives have been tested against various strains of bacteria and fungi.

Case Study: Antimicrobial Testing

In a study published in PMC9821961, this compound derivatives were evaluated for their effectiveness against Candida neoformans and other pathogens. The results indicated that certain modifications to the benzyl group significantly enhanced antimicrobial activity.

- IC50 Values : The IC50 values for selected peptides ranged from 2.20 μg/mL to 23.58 μg/mL, indicating varying levels of potency.

- Structure-Activity Relationship : Peptides with larger electron-donating groups showed improved activity compared to smaller groups.

Table 2: Antimicrobial Activity Results

| Peptide | Structure Modification | IC50 (μg/mL) | MIC (μg/mL) |

|---|---|---|---|

| 9a | Benzyl | 17.68 | 30.00 |

| 10d | 3,5-di-tert-butylbenzyl | 2.20 | 4.01 |

| 10b | 4-tert-butyl | 5.15 | 9.36 |

| 10c | 4-iso-propyl | 8.81 | 16.02 |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. This action is enhanced by the hydrophobic nature imparted by the benzyl group.

Eigenschaften

IUPAC Name |

3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHPNBGKEMHUCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20898-44-6 |

Source

|

| Record name | NSC164043 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.